
(3-Fenil-1,2,4-oxadiazol-5-il)metanol
Descripción general
Descripción
(3-Phenyl-1,2,4-oxadiazol-5-yl)methanol is a heterocyclic compound that features a five-membered ring containing oxygen and nitrogen atoms. This compound is known for its diverse applications in medicinal chemistry and material science due to its unique structural properties .
Aplicaciones Científicas De Investigación
(3-Phenyl-1,2,4-oxadiazol-5-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
Target of Action
Compounds with the 1,2,4-oxadiazole scaffold have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds likely interact with various proteins or enzymes involved in the life cycle of these pathogens.
Mode of Action
It’s known that 1,2,4-oxadiazoles possess hydrogen bond acceptor properties , which could allow them to interact with their targets. The compound might inhibit the function of its targets, leading to the death of the pathogen or the cessation of its growth.
Pharmacokinetics
Its molecular weight (17617 g/mol) suggests that it could be well-absorbed in the body The presence of the polar hydroxyl group might also influence its distribution and excretion
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances could influence the action, efficacy, and stability of (3-Phenyl-1,2,4-oxadiazol-5-yl)methanol. For instance, its stability might be affected by storage temperature
Análisis Bioquímico
Biochemical Properties
(3-Phenyl-1,2,4-oxadiazol-5-yl)methanol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit hydrogen bond acceptor properties, which facilitate its interaction with biomolecules . For instance, it can interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability. The nature of these interactions often involves hydrogen bonding and van der Waals forces, which can affect the conformation and function of the target biomolecules.
Cellular Effects
The effects of (3-Phenyl-1,2,4-oxadiazol-5-yl)methanol on various types of cells and cellular processes are of great interest. This compound has been reported to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it may affect the activity of key signaling molecules, leading to alterations in cellular responses such as proliferation, differentiation, and apoptosis. Additionally, (3-Phenyl-1,2,4-oxadiazol-5-yl)methanol can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the expression of specific genes involved in cellular metabolism and homeostasis.
Molecular Mechanism
The molecular mechanism of action of (3-Phenyl-1,2,4-oxadiazol-5-yl)methanol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound can bind to specific enzymes, either inhibiting or activating their activity, depending on the nature of the interaction. For instance, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, (3-Phenyl-1,2,4-oxadiazol-5-yl)methanol can modulate gene expression by binding to transcription factors or other regulatory proteins, leading to changes in the expression of genes involved in various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-Phenyl-1,2,4-oxadiazol-5-yl)methanol can change over time due to factors such as stability, degradation, and long-term effects on cellular function . This compound is generally stable under standard laboratory conditions, but its stability can be influenced by factors such as temperature, pH, and exposure to light. Over time, (3-Phenyl-1,2,4-oxadiazol-5-yl)methanol may undergo degradation, leading to the formation of degradation products that could affect its biological activity. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in cell proliferation and metabolism.
Dosage Effects in Animal Models
The effects of (3-Phenyl-1,2,4-oxadiazol-5-yl)methanol vary with different dosages in animal models . At lower doses, this compound may exhibit beneficial effects such as anti-inflammatory or anticancer activity. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity. Studies have identified threshold doses at which the compound transitions from being therapeutic to toxic, highlighting the importance of dose optimization in potential therapeutic applications.
Metabolic Pathways
(3-Phenyl-1,2,4-oxadiazol-5-yl)methanol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that may have different biological activities. The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression and activity, as well as the presence of other metabolic intermediates.
Transport and Distribution
The transport and distribution of (3-Phenyl-1,2,4-oxadiazol-5-yl)methanol within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes by active or passive transport mechanisms, depending on its physicochemical properties. Once inside the cell, it may bind to intracellular proteins that facilitate its localization and accumulation in specific cellular compartments. The distribution of (3-Phenyl-1,2,4-oxadiazol-5-yl)methanol within tissues can also be influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of (3-Phenyl-1,2,4-oxadiazol-5-yl)methanol is crucial for its activity and function . This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, where it can affect cellular metabolism and energy production. The subcellular localization of (3-Phenyl-1,2,4-oxadiazol-5-yl)methanol can significantly impact its biological activity and therapeutic potential.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Phenyl-1,2,4-oxadiazol-5-yl)methanol typically involves the cyclization of acyclic precursors. One common method includes the reaction of benzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide, followed by cyclization with acetic anhydride . Another method involves the use of substituted benzonitriles, which are reacted with hydroxylamine hydrochloride and a base, followed by cyclization .
Industrial Production Methods
Industrial production of (3-Phenyl-1,2,4-oxadiazol-5-yl)methanol often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process typically involves the use of high-purity reagents and stringent control of reaction parameters to ensure consistency and quality .
Análisis De Reacciones Químicas
Types of Reactions
(3-Phenyl-1,2,4-oxadiazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Various reduced oxadiazole derivatives.
Substitution: Nitro or halogenated phenyl derivatives.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2,3-Oxadiazole
- 1,2,5-Oxadiazole
- 1,3,4-Oxadiazole
Uniqueness
(3-Phenyl-1,2,4-oxadiazol-5-yl)methanol is unique due to its specific substitution pattern and the presence of a hydroxyl group, which imparts distinct chemical reactivity and biological activity compared to other oxadiazole derivatives .
Propiedades
IUPAC Name |
(3-phenyl-1,2,4-oxadiazol-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c12-6-8-10-9(11-13-8)7-4-2-1-3-5-7/h1-5,12H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOIRXFZFSPXHIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90502907 | |
| Record name | (3-Phenyl-1,2,4-oxadiazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90502907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5543-33-9 | |
| Record name | (3-Phenyl-1,2,4-oxadiazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90502907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-phenyl-1,2,4-oxadiazol-5-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


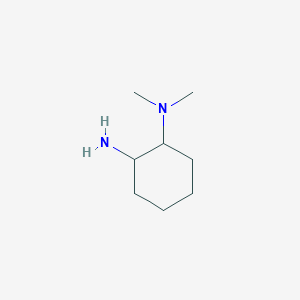


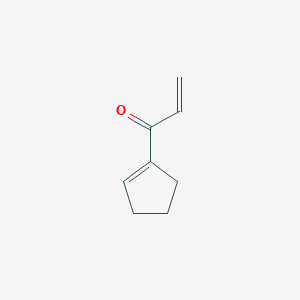

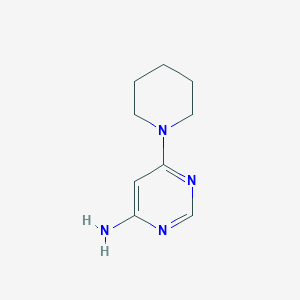
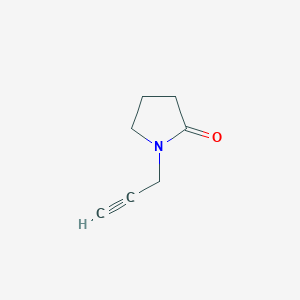
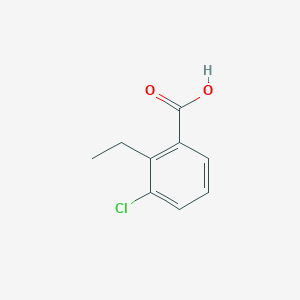

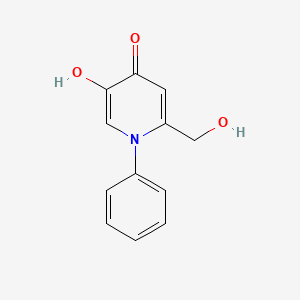

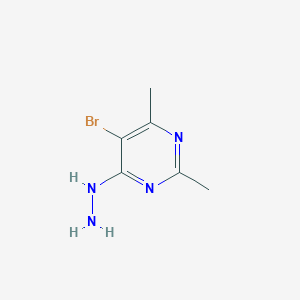
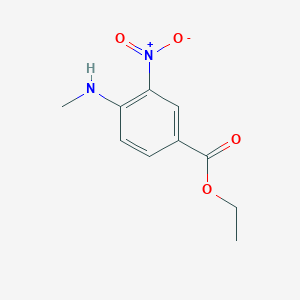
![1,2-dimethyl-3H-benzo[e]indole](/img/structure/B1353861.png)
